Butyl 2,2-difluorocyclopropanecarboxylate
Overview
Description
Butyl 2,2-difluorocyclopropanecarboxylate is an organic compound with the molecular formula C8H12F2O2 It is a fluorinated ester, characterized by the presence of a cyclopropane ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-difluorocyclopropanecarboxylate typically involves the reaction of butyl alcohol with 2,2-difluorocyclopropanecarboxylic acid. One common method includes the use of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a reagent. The reaction is carried out in the presence of a catalyst such as sodium fluoride in toluene, under reflux conditions . The product is then purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2-difluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,2-difluorocyclopropanecarboxylic acid.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to form acyl chlorides, which can then undergo further substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of esters to alcohols.
Major Products
Hydrolysis: Produces 2,2-difluorocyclopropanecarboxylic acid.
Substitution: Can produce various substituted cyclopropane derivatives depending on the nucleophile used.
Reduction: Produces butyl 2,2-difluorocyclopropanol.
Scientific Research Applications
Butyl 2,2-difluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 2,2-difluorocyclopropanecarboxylate involves its interaction with various molecular targets. The fluorine atoms in the cyclopropane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis, releasing the active 2,2-difluorocyclopropanecarboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Butyl 2,2-difluorocyclopropanecarboxylate can be compared with other fluorinated esters and cyclopropane derivatives:
Methyl 2,2-difluorocyclopropanecarboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 2,2-difluorocyclopropanecarboxylate: Similar structure but with an ethyl group instead of a butyl group.
Propyl 2,2-difluorocyclopropanecarboxylate: Similar structure but with a propyl group instead of a butyl group.
Properties
IUPAC Name |
butyl 2,2-difluorocyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIWVOJDXOSYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375746 | |
Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260352-79-2 | |
Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 2,2-di�uorocyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Butyl 2,2-difluorocyclopropanecarboxylate described in the research paper?
A1: The research paper [] outlines a novel method for synthesizing this compound. The significance lies in the utilization of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a difluorocarbene reagent. This reagent demonstrates improved yields and simplifies the reaction process compared to previous methods.
Q2: Can you elaborate on the reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate for synthesizing this compound?
A2: While the research paper [] focuses on the successful synthesis and characterization of this compound, it doesn't delve deep into the specific reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate. Further research and analysis would be needed to elucidate the exact mechanistic steps involved in this difluorocyclopropanation reaction.
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